molecular formula C13H24O6 B167148 Nonanedioic acid, bis(2-hydroxyethyl) ester CAS No. 29602-44-6

Nonanedioic acid, bis(2-hydroxyethyl) ester

Cat. No.: B167148
CAS No.: 29602-44-6
M. Wt: 276.33 g/mol
InChI Key: RLLLKKWXYJLXOU-UHFFFAOYSA-N
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Description

Nonanedioic acid, bis(2-hydroxyethyl) ester, also known as bis(2-hydroxyethyl) nonanedioate, is an organic compound with the molecular formula C13H24O6. It is a diester derived from nonanedioic acid and ethylene glycol. This compound is used in various industrial applications, including as a plasticizer and in the production of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanedioic acid, bis(2-hydroxyethyl) ester can be synthesized through the esterification reaction between nonanedioic acid and ethylene glycol. The reaction typically involves heating nonanedioic acid with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.

Types of Reactions:

    Esterification: As mentioned, this compound is formed through esterification.

    Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to nonanedioic acid and ethylene glycol.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Esterification: Nonanedioic acid, ethylene glycol, acid catalyst (e.g., sulfuric acid), heat.

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide).

Major Products:

    Hydrolysis: Nonanedioic acid and ethylene glycol.

    Transesterification: New ester and ethylene glycol.

Scientific Research Applications

Nonanedioic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanedioic acid, bis(2-hydroxyethyl) ester primarily involves its role as a plasticizer and monomer in polymerization reactions. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In polymerization, it reacts with other monomers to form long-chain polymers through ester linkages.

Comparison with Similar Compounds

    Nonanedioic acid, bis(2-ethylhexyl) ester: Another ester of nonanedioic acid, used as a plasticizer with different physical properties.

    Nonanedioic acid, bis(2-methylpropyl) ester: Similar ester with variations in the alkyl group, affecting its application and properties.

Uniqueness: Nonanedioic acid, bis(2-hydroxyethyl) ester is unique due to its specific combination of nonanedioic acid and ethylene glycol, which imparts distinct properties such as biocompatibility and suitability for polymer synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both industrial and research settings.

Properties

IUPAC Name

bis(2-hydroxyethyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h14-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLLKKWXYJLXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)OCCO)CCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067482
Record name Bis(2-hydroxyethyl) azelate
Source EPA DSSTox
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Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29602-44-6
Record name 1,9-Bis(2-hydroxyethyl) nonanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-44-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester
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Record name Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester
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Record name Bis(2-hydroxyethyl) azelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl) azelate
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Synthesis routes and methods

Procedure details

The reaction of 0.25 moles azelaic acid with 0.55 moles ethylene oxide under pressure using methyl isobutyl ketone in the presence of the catalyst of Example II (0.15% by wt. of total system) at 153° C gave bis(2-hydroxyethyl)azelate in quantitative crude yield. The material was isolated as a grey-white solid melting at 46°-47° C from a n-butyl chloride-acetone mixture in 88.5% yield.
Quantity
0.25 mol
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reactant
Reaction Step One
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0.55 mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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